molecular formula C5H13NO3 B1631006 4-Methylmorpholine N-oxide monohydrate CAS No. 70187-32-5

4-Methylmorpholine N-oxide monohydrate

Cat. No.: B1631006
CAS No.: 70187-32-5
M. Wt: 135.16 g/mol
InChI Key: WAZPLXZGZWWXDQ-UHFFFAOYSA-N
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Description

4-Methylmorpholine N-oxide monohydrate is an organic compound with the chemical formula C5H11NO2·H2O. It is a heterocyclic amine oxide and a derivative of morpholine. This compound is commonly used in organic chemistry as a co-oxidant and sacrificial catalyst in various oxidation reactions. It is also employed as a solvent in the production of cellulose fibers through the lyocell process .

Biochemical Analysis

Biochemical Properties

4-Methylmorpholine N-oxide monohydrate plays a significant role in biochemical reactions, primarily as an oxidizing agent. It is commonly used in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . Additionally, it is involved in the selective oxidation of sulfides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands . The compound interacts with various enzymes and proteins, facilitating these oxidation reactions. For instance, it acts as a co-oxidant in the Sharpless asymmetric dihydroxylation, a reaction that is crucial for the synthesis of chiral diols .

Cellular Effects

This compound influences various cellular processes, particularly in the context of its use as a solvent for cellulose. It has been shown to break the hydrogen bonding network that keeps cellulose insoluble in water and other solvents . This property is utilized in the lyocell process to produce cellulose fibers. The compound’s ability to dissolve cellulose also extends to its effects on scleroproteins found in animal tissue, where it disrupts the hydrogen bonds of amides . These interactions can influence cell signaling pathways and gene expression, although specific studies on these effects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong polar and energy-rich N–O bonds . These bonds break the complex hydrogen bond network of cellulose, establishing solvent–solute hydrogen bonds that eventually lead to cellulose dissolution . The compound also acts as an oxidant in various catalytic reactions, such as the oxidation of alcohols to aldehydes and ketones in the presence of ruthenium catalysts . These oxidation reactions are facilitated by the compound’s ability to donate oxygen atoms, thereby altering the oxidation state of the substrates involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be hygroscopic and should be stored in a cool place with the container tightly closed to maintain its stability . At temperatures above 80°C, mixtures of cellulosic pulps and this compound form a viscous dope that can be spun into fibers . Over time, the viscosity of these mixtures decreases with increased temperature, indicating changes in the compound’s physical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that the compound can act as a co-oxidant in various biochemical reactions . High doses of the compound may lead to toxic or adverse effects, particularly due to its strong oxidizing properties. Detailed studies on the threshold effects and toxicity in animal models are needed to provide a comprehensive understanding.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidation reactions. It interacts with enzymes such as osmium tetroxide and ruthenium catalysts to facilitate the oxidation of olefins and alcohols . These interactions can affect metabolic flux and metabolite levels, although specific studies on these effects are limited.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is soluble in water, which facilitates its transport within aqueous environments . It may interact with transporters or binding proteins that influence its localization and accumulation within cells. Detailed studies on its transport mechanisms are needed to provide a comprehensive understanding.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s ability to dissolve cellulose and disrupt hydrogen bonds suggests that it may localize to areas with high concentrations of these biomolecules . Specific targeting signals or post-translational modifications that direct the compound to specific compartments or organelles have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylmorpholine N-oxide monohydrate can be synthesized by the oxidation of 4-methylmorpholine using hydrogen peroxide in the presence of a catalyst. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylmorpholine N-oxide monohydrate undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used as a co-oxidant in the following reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylmorpholine N-oxide monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylmorpholine N-oxide monohydrate involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, thereby oxidizing them. In the case of cellulose dissolution, it breaks the hydrogen bonding network within cellulose, allowing it to dissolve in the solvent .

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine N-oxide: A closely related compound with similar applications in oxidation reactions.

    Tetrapropylammonium perruthenate: Another oxidizing agent used in similar oxidation reactions.

    Potassium osmate (VI) dihydrate: Used in the oxidation of olefins

Uniqueness

4-Methylmorpholine N-oxide monohydrate is unique due to its dual role as both a solvent and an oxidizing agent. Its ability to dissolve cellulose without derivatization sets it apart from other solvents used in the textile industry. Additionally, its effectiveness as a co-oxidant in various oxidation reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-methyl-4-oxidomorpholin-4-ium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZPLXZGZWWXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601338654
Record name N-Methylmorpholine N-oxide monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70187-32-5, 80913-66-2
Record name N-Methylmorpholine N-oxide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmorpholine N-oxide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601338654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylmorpholine N-oxide monohydrate
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Record name 4-METHYLMORPHOLINE N-OXIDE HYDRATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE
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Synthesis routes and methods

Procedure details

Approximately 1073 grams of tertiary amine oxide such as N-methylmorpholine-N-oxide in water (76% NMMO, 24% H2O), 16 g of cellulose (DP=625, 5% moisture content) and 1.5 g stabilizer, e.g., gallic acid propyl ester, are prepared in a container and heated to above 72° C. This solution is stirred for approximately 15 minutes and about 100 g of water is then separated under vacuum. After water removal step a clear cellulose solution is obtained. Alternatively, 554 g of NMMO/water mixture (83% NMMO), 0.8 g stabilizer and 11.3 g cellulose are prepared in a container and heated to approx. 95° C. while being stirred simultaneously. After approximately 30 to 60 minutes a cellulosic solution is obtained. In this procedure it is no longer necessary to separate the water.
[Compound]
Name
tertiary amine oxide
Quantity
1073 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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